molecular formula C18H27N B12591963 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane CAS No. 646450-07-9

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane

Cat. No.: B12591963
CAS No.: 646450-07-9
M. Wt: 257.4 g/mol
InChI Key: CMAWZIZYWCNKNT-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of three methyl groups and a phenylprop-2-en-1-yl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylprop-2-en-1-amine with 3,5,5-trimethylcyclohexanone under acidic conditions to form the azepane ring. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated azepanes, alkylated azepanes

Scientific Research Applications

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)piperidine
  • 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)morpholine
  • 3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)pyrrolidine

Uniqueness

3,5,5-Trimethyl-1-(3-phenylprop-2-en-1-yl)azepane is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts

Properties

CAS No.

646450-07-9

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

3,5,5-trimethyl-1-(3-phenylprop-2-enyl)azepane

InChI

InChI=1S/C18H27N/c1-16-14-18(2,3)11-13-19(15-16)12-7-10-17-8-5-4-6-9-17/h4-10,16H,11-15H2,1-3H3

InChI Key

CMAWZIZYWCNKNT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN(C1)CC=CC2=CC=CC=C2)(C)C

Origin of Product

United States

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